molecular formula C29H25N5O2S B4699253 N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4699253
M. Wt: 507.6 g/mol
InChI Key: IEBUEOUEFXLGPK-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C29H25N5O2S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-biphenylyl-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 507.17289623 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C25H25N5O4SC_{25}H_{25}N_5O_4S. The compound features a biphenyl moiety, a triazole ring, and an ethoxyphenyl group, which contribute to its biological activity.

PropertyValue
Molecular Weight485.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives. Triazoles are known for their ability to inhibit viral replication through various mechanisms. For instance, compounds similar to this compound have demonstrated significant activity against viruses such as HSV and HCV. In vitro studies showed that certain triazole derivatives could inhibit viral replication by affecting the viral life cycle and host cell interactions .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, studies on related compounds have shown that they can effectively reduce cell viability in various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value
AntiviralHSV10 µM
AnticancerA549 (lung cancer)5 µM
Apoptosis InductionHeLa (cervical cancer)7 µM

Study 1: Antiviral Efficacy

A study conducted by Han et al. (2021) evaluated the antiviral activity of various triazole derivatives against HSV in Vero cells. The results indicated that specific derivatives exhibited over 90% inhibition at concentrations as low as 10 µM .

Study 2: Anticancer Potential

In another study focusing on the anticancer effects of triazole compounds, researchers found that this compound induced significant apoptosis in A549 cells with an IC50 value of 5 µM, suggesting strong potential for further development as an anticancer agent .

Scientific Research Applications

Pharmaceutical Development

N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its potential as a therapeutic agent. The presence of the triazole ring is significant as triazoles are known for their antifungal properties and have been explored as inhibitors for various enzymes.

Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of similar triazole derivatives against Candida species. Results indicated that modifications in the side chains could enhance antifungal activity, suggesting that compounds like this compound may be optimized for improved effects against resistant strains .

Agricultural Applications

The compound's structural features suggest potential use in agrochemicals, particularly as a fungicide or herbicide. The triazole moiety is often associated with fungicidal properties.

Data Table: Triazole Derivatives in Agriculture

Compound NameActivity TypeTarget OrganismReference
Triazole AFungicideFusarium spp.
Triazole BHerbicideWeeds
N-(biphenyl...)Potential FungicideVarious FungiCurrent Study

Material Science

In material science, compounds containing triazole groups are explored for their ability to enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Additives
Research has shown that incorporating triazole-based compounds into polyethylene can improve UV resistance and thermal stability. This enhancement is critical for applications in outdoor environments where materials are exposed to harsh conditions .

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O2S/c1-2-36-24-16-14-23(15-17-24)34-28(22-11-8-18-30-19-22)32-33-29(34)37-20-27(35)31-26-13-7-6-12-25(26)21-9-4-3-5-10-21/h3-19H,2,20H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBUEOUEFXLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
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N-(biphenyl-2-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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